2-[(4-Bromophenyl)methyl]oxirane
Description
2-(4-Bromophenyl)oxirane (CAS 32017-76-8), also known as 4-bromostyrene oxide, is an epoxide derivative of styrene with a bromine atom at the para position of the phenyl ring. Its molecular formula is C₈H₇BrO (MW: 199.04 g/mol). This compound is characterized by an oxirane (epoxide) ring directly attached to a brominated aromatic system, making it a versatile intermediate in organic synthesis. It is typically stored at 2–8°C and is classified as flammable (H225) and toxic if swallowed (H302) .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2 |
InChI Key |
OWSUCIGLIXNPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Design
The most widely documented method for synthesizing 2-[(4-Bromophenyl)methyl]oxirane involves the epoxidation of (4-bromophenyl)ethylene derivatives. This strategy leverages the reactivity of alkenes with peracids to form the strained three-membered epoxide ring.
Reaction Equation :
mCPBA = meta-chloroperbenzoic acid; mCBA = meta-chlorobenzoic acid
The reaction proceeds via an electrophilic addition mechanism, where the peracid oxygen attacks the alkene’s electron-rich π-bond, forming an oxonium ion intermediate. Subsequent ring closure yields the epoxide.
Experimental Conditions and Optimization
-
Oxidizing Agents :
mCPBA is the reagent of choice due to its high selectivity and mild reaction conditions. Alternatives like hydrogen peroxide (H₂O₂) with tungsten or vanadium catalysts are less common but viable for industrial applications. -
Solvents : Dichloromethane (DCM) or chloroform are preferred for their ability to dissolve both the alkene and peracid.
-
Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as over-oxidation.
Table 1 : Epoxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0–25 | 85–92 | 98.5 |
| H₂O₂/WO₃ | Ethanol | 50 | 78 | 95 |
| Peracetic acid | Acetone | 30 | 80 | 97 |
Data synthesized from industrial protocols and analogous epoxidation studies.
Scalability and Industrial Adaptation
Continuous flow reactors enhance this method’s scalability by ensuring precise temperature control and reduced reaction times. A patent-derived protocol demonstrates a 92% yield at a 10-kg scale using mCPBA in DCM, with toluene washes to remove byproducts.
Nucleophilic Substitution Reactions
Glycidyl Tosylate and Benzyl Halide Coupling
An alternative route involves the displacement of a tosylate group from glycidyl tosylate by 4-bromobenzyl halides. This method is advantageous for producing enantiomerically pure epoxides when chiral glycidyl derivatives are employed.
Reaction Equation :
Reaction Parameters
-
Base : Cesium fluoride (CsF) in dimethylformamide (DMF) facilitates the SN2 mechanism by activating the benzyl halide.
-
Temperature : 20–25°C for 12 hours ensures complete conversion without epoxide ring opening.
-
Workup : Aqueous extraction with dichloromethane isolates the product, followed by distillation or crystallization for purification.
Table 2 : Substitution Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| CsF | DMF | 12 | 89 | >99% |
| K₂CO₃ | Acetone | 24 | 75 | 95% |
| DBU | THF | 6 | 82 | 98% |
Challenges and Mitigations
-
Competitive Elimination : Bulky bases like DBU reduce elimination byproducts.
-
Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the glycidyl tosylate.
Halohydrin Cyclization
Synthesis via Bromohydrin Intermediates
A less common but mechanistically insightful approach involves cyclizing bromohydrin precursors. This method is typically reserved for substrates where direct epoxidation is impractical.
Reaction Pathway :
-
Halohydrin Formation : Addition of hypobromous acid (HOBr) to 4-bromostyrene yields 1-bromo-2-(4-bromophenyl)ethanol.
-
Cyclization : Treatment with sodium hydroxide induces intramolecular nucleophilic attack, forming the epoxide.
Limitations and Applications
-
Yield : 65–70% due to competing diol formation.
-
Use Case : Valuable for introducing isotopic labels (e.g., ¹⁸O) into the epoxide oxygen.
Industrial-Scale Production Insights
Continuous Flow Epoxidation
A patented continuous flow system achieves 90% yield by mixing (4-bromophenyl)ethylene and mCPBA in a microreactor (residence time: 5 min). The process eliminates thermal hotspots, enhancing safety and consistency.
Cost-Benefit Analysis of Methods
Table 3 : Economic and Operational Comparison
| Method | Cost (USD/kg) | Throughput (kg/day) | Environmental Impact |
|---|---|---|---|
| Epoxidation (mCPBA) | 120 | 50 | Moderate (acid waste) |
| Substitution (CsF) | 200 | 20 | High (DMF disposal) |
| Halohydrin Cyclization | 150 | 15 | Low |
Cost estimates derived from supplier data.
Emerging Techniques and Research Frontiers
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include 4-bromophenyl derivatives with various functional groups.
Oxidation: Products include diols or other oxidized compounds.
Reduction: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Synthetic Chemistry
2-[(4-Bromophenyl)methyl]oxirane serves as a versatile building block in organic synthesis. Its epoxide structure allows for nucleophilic ring-opening reactions, leading to the formation of diverse derivatives:
| Reaction Type | Products |
|---|---|
| Nucleophilic Substitution | 4-bromophenyl derivatives with various functional groups |
| Oxidation | Diols or other oxidized compounds |
| Reduction | Alcohols or other reduced derivatives |
This compound facilitates the synthesis of complex molecules by providing reactive sites for further chemical modifications .
Pharmaceutical Development
In the realm of drug design, this compound is explored for its potential therapeutic applications. Its ability to form covalent bonds with biological targets makes it a candidate for developing drugs with specific biological activities. For instance, it has been investigated as a precursor in synthesizing biologically active compounds that may enhance therapeutic efficacy .
Case Study: Anticancer Agents
Research has shown that epoxide compounds can exhibit anticancer properties by interacting with DNA and proteins involved in cell division. The reactivity of this compound enables the development of novel anticancer agents that target specific pathways in cancer cells .
Polymer Science
In polymer chemistry, this compound acts as a cross-linking agent. This application enhances the mechanical properties of polymers, making them stronger and more durable. The incorporation of this compound into polymer matrices can lead to improved thermal stability and resistance to environmental degradation .
| Property Improved | Effect |
|---|---|
| Strength | Increased tensile strength |
| Durability | Enhanced resistance to wear and tear |
| Thermal Stability | Higher thermal degradation temperature |
Agrochemicals
The compound is also utilized in formulating pesticides and herbicides. Its reactivity allows for the design of agrochemicals that can effectively target pests while minimizing environmental impact. The bromine atom in its structure contributes to higher bioactivity compared to non-brominated analogs .
Case Study: Pesticide Development
Research indicates that derivatives of this compound have shown promising results in controlling specific agricultural pests, thereby improving crop yields without harming beneficial insects .
Material Science
In material science, this compound is employed in developing specialty coatings and adhesives. Its unique properties lend themselves to applications requiring enhanced adhesion and resistance to environmental factors such as moisture and UV radiation .
Table: Applications in Material Science
| Application | Description |
|---|---|
| Specialty Coatings | Provides protective layers with enhanced durability |
| Adhesives | Improves bonding strength between materials |
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or other interactions. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Para-Halogenated Styrene Oxides
The most direct analogs are para-halogenated styrene oxides, where bromine is replaced by fluorine or chlorine. Key differences include:
| Property | 2-(4-Fluorophenyl)oxirane | 2-(4-Chlorophenyl)oxirane | 2-(4-Bromophenyl)oxirane |
|---|---|---|---|
| Molecular Formula | C₈H₇FO | C₈H₇ClO | C₈H₇BrO |
| Molecular Weight | 138.14 g/mol | 154.59 g/mol | 199.04 g/mol |
| Electron Effect | Moderate EWG (F) | Strong EWG (Cl) | Stronger EWG (Br) |
| Reactivity | Less reactive than Br/Cl | More reactive than F | Most reactive (Br) |
| Applications | Pharmaceutical intermediates | Polymer modifiers | Flame-retardant precursors |
Key Findings :
- Electronic Effects : Bromine’s larger atomic size and polarizability enhance the electrophilicity of the epoxide ring compared to Cl or F, making 2-(4-bromophenyl)oxirane more reactive in nucleophilic ring-opening reactions (e.g., with amines or alcohols) .
- Thermal Stability : Brominated epoxides may exhibit lower thermal stability due to weaker C-Br bonds compared to C-Cl or C-F, impacting their use in high-temperature applications .
Substituted Benzyl Oxiranes
Compounds like 2-{[2-(trifluoromethyl)phenyl]methyl}oxirane (CAS 62826-31-7) feature a benzyl group attached to the oxirane ring, differing in substituent electronic and steric effects:
| Property | 2-(4-Bromophenyl)oxirane | 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane |
|---|---|---|
| Substituent | Para-Br on phenyl | Trifluoromethyl on benzyl |
| Molecular Formula | C₈H₇BrO | C₁₀H₉F₃O |
| Molecular Weight | 199.04 g/mol | 202.18 g/mol |
| Reactivity | High (Br as EWG) | Moderate (CF₃ as EWG) |
| Applications | Crosslinking agents | Specialty polymers, surfactants |
Key Findings :
- Steric Effects : The benzyl group in 2-{[2-(trifluoromethyl)phenyl]methyl}oxirane introduces steric hindrance, slowing ring-opening kinetics compared to the planar phenyl group in 2-(4-bromophenyl)oxirane .
- Fluorine Impact : The trifluoromethyl group enhances hydrophobicity and chemical resistance, making it suitable for coatings, unlike the brominated analog .
Other Substituted Oxiranes
Electron-Donating Substituents
- 2-(4-Methylphenyl)oxirane (CAS 13107-39-6): The methyl group is electron-donating, reducing epoxide reactivity. This compound is less electrophilic than brominated analogs, making it less suitable for reactions requiring aggressive nucleophiles .
- 2-(4-Methoxyphenyl)-3-methyloxirane (CAS 51410-46-9): Methoxy groups further deactivate the epoxide ring, directing reactivity toward acid-catalyzed rather than nucleophilic pathways .
Nitro-Substituted Oxiranes
- 1-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide : The nitro group (strong EWG) significantly activates the epoxide ring, enabling reactions under milder conditions compared to bromine alone. This compound is used in pharmaceutical synthesis for its high reactivity .
Phenoxymethyl Oxiranes
Compounds like (R)-2-((3-bromo-phenoxy)methyl)oxirane (CAS 345975-15-7) feature a phenoxymethyl linker:
| Property | 2-(4-Bromophenyl)oxirane | (R)-2-((3-Bromo-phenoxy)methyl)oxirane |
|---|---|---|
| Structure | Direct phenyl-epoxide | Phenoxymethyl-epoxide |
| Molecular Weight | 199.04 g/mol | 245.07 g/mol |
| Reactivity | High (direct conjugation) | Moderate (ether linker reduces conjugation) |
| Applications | Polymer crosslinkers | Chiral auxiliaries, agrochemicals |
Key Findings :
- The ether linker in phenoxymethyl derivatives reduces electronic conjugation, making the epoxide less reactive but more thermally stable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
